Sodium methanethiolate
Overview
Description
Sodium methanethiolate, also known as sodium thiomethoxide, is the sodium conjugate base of methanethiol. It is a powerful nucleophile and is commercially available as a white solid. This compound is known for its strong odor, which is similar to that of methanethiol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium methanethiolate can be synthesized by reacting methanethiol with sodium hydroxide. The reaction is typically carried out in an ethanol solution, where methanethiol is dissolved in ethanol and then sodium hydroxide is added to the solution. The reaction produces this compound and water as by-products .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of methanethiol with sodium metal. This method involves the direct reaction of methanethiol with sodium metal in an inert atmosphere to prevent oxidation. The reaction is exothermic and produces this compound as a solid product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Iodine is commonly used as the oxidizing agent in the oxidation of this compound to dimethyl disulfide.
Substitution: Alkyl halides are the common reagents used in nucleophilic substitution reactions with this compound.
Major Products:
Scientific Research Applications
Sodium methanethiolate has a wide range of applications in scientific research:
Mechanism of Action
Sodium methanethiolate exerts its effects primarily through its nucleophilic properties. As a strong nucleophile, it can readily attack electrophilic centers in various chemical reactions. This nucleophilic attack leads to the formation of new chemical bonds, resulting in the synthesis of various sulfur-containing compounds .
Comparison with Similar Compounds
Sodium ethanethiolate: Similar to sodium methanethiolate, sodium ethanethiolate is a strong nucleophile and is used in the synthesis of ethylthioethers.
Sodium thiophenolate: This compound is also a strong nucleophile and is used in the synthesis of phenylthioethers.
Uniqueness: this compound is unique in its ability to form methylthioethers, which are important intermediates in organic synthesis. Its strong nucleophilic properties make it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
sodium;methanethiolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4S.Na/c1-2;/h2H,1H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBAVIFYHOYIFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74-93-1 (Parent) | |
Record name | Methyl mercaptan sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7027592 | |
Record name | Sodium thiomethoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [EPA ChAMP: Submission] Light brown solid; [Sigma-Aldrich MSDS] Strong offensive odor; | |
Record name | Methanethiol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium methanethiolate | |
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URL | https://haz-map.com/Agents/20842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.00000108 [mmHg] | |
Record name | Sodium methanethiolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20842 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
5188-07-8 | |
Record name | Methyl mercaptan sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanethiol, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium thiomethoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium methanethiolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM METHANETHIOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB29JWW8H7 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sodium methanethiolate?
A1: The molecular formula of this compound is CH3SNa, and its molecular weight is 70.09 g/mol.
Q2: How can spectroscopic data characterize this compound?
A2: While the provided research papers don't delve deep into spectroscopic characterization of pure this compound, techniques like IR and NMR spectroscopy can confirm the presence of specific functional groups (S-CH3) and help identify reaction products involving this compound. For example, in the synthesis of 2-methylthiopyridine, IR and NMR spectra were used to confirm the structure of the product obtained by reacting dichloropyridine with this compound. []
Q3: How does this compound participate in nucleophilic substitution reactions?
A4: this compound acts as a strong nucleophile due to the electron-donating nature of the methyl group and the high polarizability of the sulfur atom. This allows it to attack electron-deficient carbon centers, leading to the substitution of halogens or other leaving groups. [, , , , ] One example is the reaction of hexachloronorbornadiene with this compound, where sequential substitution of vinylic chlorines occurs. []
Q4: Can this compound be used in carbon-carbon bond formation reactions?
A5: Yes, this compound can participate in reactions that form carbon-carbon bonds. For example, in the synthesis of 1-methylthio-2-azabuta-1,3-diene-4-carbonitriles, this compound is used to generate a carbanion that undergoes methylation, leading to the formation of a C-C bond. []
Q5: How does this compound facilitate the synthesis of sulfur-containing compounds?
A6: this compound is a valuable reagent for introducing the methylthio (-SCH3) group into molecules. This is particularly useful in the synthesis of sulfur-containing flavors, pharmaceuticals, and other bioactive compounds. [, ]
Q6: Can computational chemistry be used to study reactions involving this compound?
A7: Yes, computational methods like quantum mechanics calculations can provide insights into the reaction mechanisms, regioselectivity, and stereoselectivity of reactions involving this compound. For instance, in a study on the synthesis of mannostatin A analogues, quantum mechanics calculations were employed to investigate the regioselectivity observed in aziridine ring-opening reactions with this compound. []
Q7: How does modifying the structure of the nucleophile, such as using different thiolates, affect the reaction outcome?
A8: Using different thiolates can influence the reaction rate, regioselectivity, and stereoselectivity. For example, using sodium thiophenolate or sodium 1,1-dimethylethanethiolate instead of this compound in reactions with 2H-pentafluoropropene leads to the formation of different ratios of isomeric products. []
Q8: How can the stability of this compound solutions be improved?
A9: this compound solutions can be stabilized by minimizing exposure to air and moisture. Additionally, adding antioxidants or chelating agents can prevent degradation due to oxidation or metal ion-catalyzed reactions. One study mentions a method to remove trace iron ions from this compound solutions using complexing agents, preventing the solution from turning red upon air contact. []
Q9: What safety precautions should be taken when handling this compound?
A9: this compound should be handled with caution as it can release toxic methanethiol gas upon contact with acids or moisture. Proper ventilation and personal protective equipment, including gloves and eye protection, should be used. It's crucial to consult the material safety data sheet (MSDS) before handling this compound.
Q10: Can this compound be used in continuous flow synthesis?
A11: Yes, a continuous flow process for the synthesis of m-nitrothioanisole has been developed using this compound. This approach offers advantages like improved safety and scalability compared to batch reactions. []
Q11: Are there any applications of this compound in materials chemistry?
A12: this compound can be used to functionalize surfaces with thiol groups, which can then be used to anchor molecules or materials through strong sulfur-gold bonds. This approach has been demonstrated in the synthesis of α,ω-bis(thioacetyl)oligophenylenevinylene chromophores, which were then assembled on gold surfaces. []
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